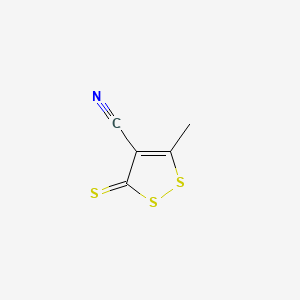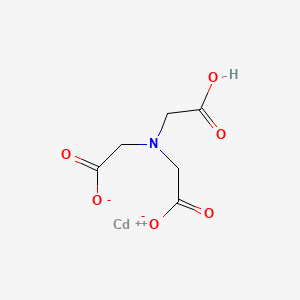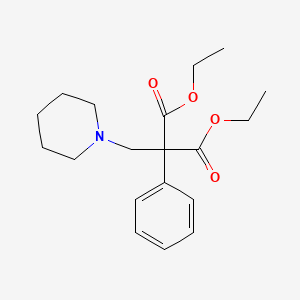
3H-1,2-Dithiole-4-carbonitrile, 5-methyl-3-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2-Dithiole-4-carbonitrile, 5-methyl-3-thioxo- typically involves the reaction of dialkyl malonates with a mixture of elemental sulfur and phosphorus pentasulfide (P2S5) in refluxing xylene . This method yields 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones as the major products.
Industrial Production Methods
While specific industrial production methods for 3H-1,2-Dithiole-4-carbonitrile, 5-methyl-3-thioxo- are not well-documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may be optimized for yield and purity through careful control of reaction parameters such as temperature, solvent, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
3H-1,2-Dithiole-4-carbonitrile, 5-methyl-3-thioxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur species.
Substitution: Nucleophilic substitution reactions can replace the sulfur atoms with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of substituted dithiole derivatives.
Applications De Recherche Scientifique
3H-1,2-Dithiole-4-carbonitrile, 5-methyl-3-thioxo- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3H-1,2-Dithiole-4-carbonitrile, 5-methyl-3-thioxo- involves its ability to release hydrogen sulfide (H2S), a gaseous signaling molecule. H2S regulates various physiological functions, including cardiovascular, immune, and nervous system activities . The compound interacts with molecular targets such as enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3H-1,2-Dithiole-3-thione, 5-methyl-: Another sulfur-containing heterocycle with similar reactivity and applications.
Dimethyl 1,3-Dithiole-2-thione-4,5-dicarboxylate: A related compound used in similar research and industrial applications.
Uniqueness
3H-1,2-Dithiole-4-carbonitrile, 5-methyl-3-thioxo- is unique due to its specific structure, which allows it to release hydrogen sulfide efficiently. This property makes it particularly valuable in research focused on H2S signaling and its therapeutic potential .
Propriétés
Numéro CAS |
24045-79-2 |
|---|---|
Formule moléculaire |
C5H3NS3 |
Poids moléculaire |
173.3 g/mol |
Nom IUPAC |
3-methyl-5-sulfanylidenedithiole-4-carbonitrile |
InChI |
InChI=1S/C5H3NS3/c1-3-4(2-6)5(7)9-8-3/h1H3 |
Clé InChI |
KTVBKXXSYLZOSS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=S)SS1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13755124.png)
![(2Z,6E)-5-hydroxy-4-[[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13755128.png)
![(4-chlorophenyl)methyl-[10-[dodecyl(dimethyl)azaniumyl]decyl]-dimethylazanium;dibromide](/img/structure/B13755129.png)



![3,4-diethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide](/img/structure/B13755154.png)




![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B13755186.png)

